Ethyl 4-bromo-3,5-difluorophenylacetate
Overview
Description
Ethyl 4-bromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3,5-difluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3,5-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 4-bromo-3,5-difluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves the use of this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3,5-difluorophenylacetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 4-bromo-3,5-dimethylphenylacetate: Similar structure but with methyl groups instead of fluorine.
Ethyl 4-bromo-3,5-difluorobenzoate: Similar structure but with a benzoate group instead of a phenylacetate group.
Uniqueness
Ethyl 4-bromo-3,5-difluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(4-bromo-3,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-3-7(12)10(11)8(13)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZRWEKSINIEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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